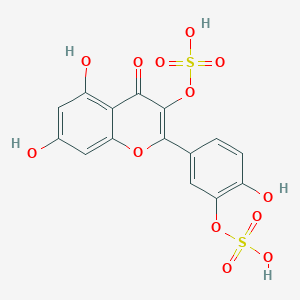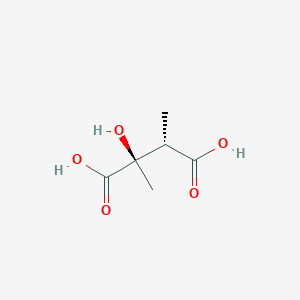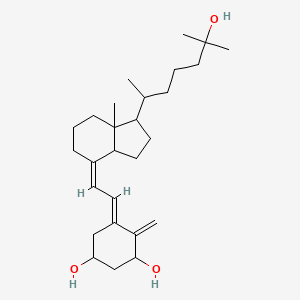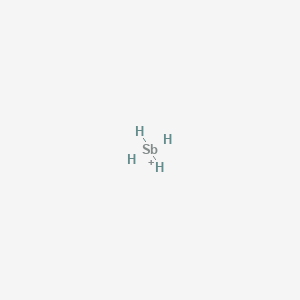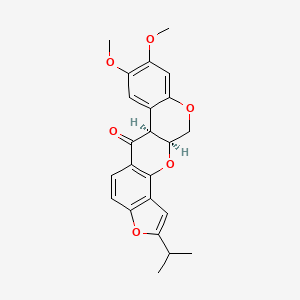
Isorotenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isorotenone is a naturally occurring isoflavone compound found in the roots and stems of various plants, particularly those in the Leguminosae family It is a member of the rotenoid family, which is known for its pesticidal and piscicidal properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isorotenone typically involves the reduction of 6a,12a-didehydrorotenoids using diisobutylaluminium hydride. This reduction leads to the formation of unstable trans-B/C-fusions, which are then epimerized to stable cis-forms under acidic conditions . The reduction of the ridge-tile-like cis-isorotenone by sodium borohydride occurs from one face to give a cis-12α-hydroxy product, while the flatter trans-structure is attacked from both faces to give trans-12α- and 12β-hydroxy products .
Industrial Production Methods: The extraction process involves isolating the compound from the plant material using solvents like ethanol or acetone .
Chemical Reactions Analysis
Types of Reactions: Isorotenone undergoes various chemical reactions, including reduction, oxidation, and substitution. The reduction of this compound using sodium borohydride results in the formation of hydroxy products .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Substitution: Substitution reactions involving this compound are not extensively studied, but it is likely that nucleophilic substitution could occur under appropriate conditions.
Major Products Formed: The major products formed from the reduction of this compound include cis-12α-hydroxy and trans-12α- and 12β-hydroxy products .
Scientific Research Applications
Isorotenone has several scientific research applications due to its biological activities:
Chemistry: It is used as a model compound for studying the synthesis and reactions of rotenoids.
Biology: this compound’s pesticidal properties make it a subject of interest in biological studies related to pest control.
Industry: Its pesticidal properties are utilized in the development of agrochemicals for pest management.
Mechanism of Action
Isorotenone exerts its effects through multiple mechanisms. It inhibits mitochondrial complex I, leading to the generation of reactive oxygen species and the onset of inflammatory processes . This inhibition disrupts cellular respiration, which is particularly effective in pests and fish, leading to their death.
Comparison with Similar Compounds
Rotenone: Known for its use as a piscicide and insecticide.
Deguelin: Exhibits similar pesticidal properties and is used in pest management.
α-Toxicarol: Another rotenoid with pesticidal properties.
Isorotenone’s uniqueness lies in its specific reduction products and the stability of its cis-forms under acidic conditions .
Properties
CAS No. |
549-22-4 |
|---|---|
Molecular Formula |
C23H22O6 |
Molecular Weight |
394.4 g/mol |
IUPAC Name |
(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),5,9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H22O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-9,11,20-21H,10H2,1-4H3/t20-,21+/m1/s1 |
InChI Key |
DJDRQIXLFYUYAA-RTWAWAEBSA-N |
SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Isomeric SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2O[C@@H]4COC5=CC(=C(C=C5[C@@H]4C3=O)OC)OC |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4C3=O)OC)OC |
Key on ui other cas no. |
549-22-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



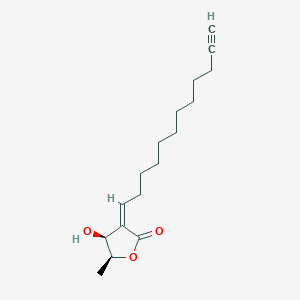
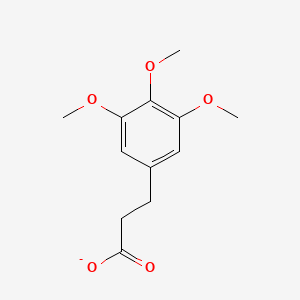
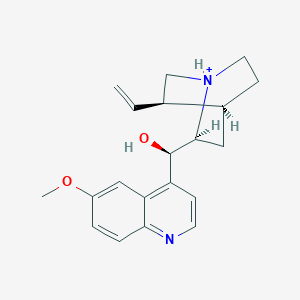
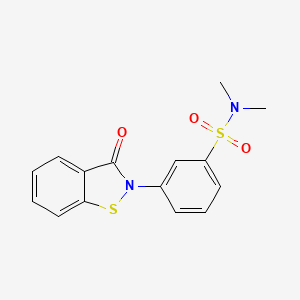
![2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoic acid](/img/structure/B1239130.png)

